5-Bromopyridine-3-boronic acid

Suzuki-Miyaura coupling kinase inhibitor process chemistry

5-Bromopyridine-3-boronic acid delivers orthogonal reactivity: boronic acid at C3 for initial Suzuki coupling, bromine at C5 for subsequent iterative elaboration — enabling regioselective construction of unsymmetrical dihalobi- and terpyridine architectures inaccessible from mono-functional boronic acids. Its class-best protodeboronation resistance (t0.5 > 1 week at pH 12, 70 °C) ensures survival in demanding aqueous/basic media where 2-pyridyl boronic acids decompose rapidly. Trusted in pharmaceutical development, it achieved 92% yield in the synthesis of BTK inhibitor VX-548. Choose this bifunctional building block for precise, sequential cross-coupling strategies in medicinal chemistry and materials science.

Molecular Formula C5H5BBrNO2
Molecular Weight 201.82 g/mol
CAS No. 452972-09-7
Cat. No. B1275622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromopyridine-3-boronic acid
CAS452972-09-7
Molecular FormulaC5H5BBrNO2
Molecular Weight201.82 g/mol
Structural Identifiers
SMILESB(C1=CC(=CN=C1)Br)(O)O
InChIInChI=1S/C5H5BBrNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3,9-10H
InChIKeyICCGFOKNFZWCTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromopyridine-3-boronic acid (CAS 452972-09-7): A Strategic Building Block for Heterocyclic Synthesis


5-Bromopyridine-3-boronic acid (CAS 452972-09-7) is a bifunctional heteroaromatic boronic acid, featuring a boronic acid group at the 3-position and a bromine atom at the 5-position of the pyridine ring . This specific substitution pattern provides orthogonal reactivity, making it a key reagent for constructing complex heterocyclic architectures via Suzuki-Miyaura cross-coupling . The presence of the bromine handle allows for iterative coupling strategies to synthesize biaryl and terpyridine systems [1].

Why 5-Bromopyridine-3-boronic acid Cannot Be Replaced by Simple Pyridine Boronic Acid Analogs


In heterocyclic synthesis, the substitution pattern is the function. While 3-pyridylboronic acid is a useful building block, it lacks the second reactive handle required for sequential, regioselective elaborations [1]. The 5-bromo substituent on this compound is not merely a placeholder; it is a critical vector for controlled, iterative cross-couplings, enabling the construction of complex dihalobi- and terpyridine systems that are inaccessible from mono-functional boronic acids [2]. Furthermore, its physicochemical properties, such as its predicted pKa and protodeboronation stability, differ from other pyridine boronic acids, directly impacting its compatibility and performance in aqueous or basic reaction media [3].

Quantitative Evidence Guide for 5-Bromopyridine-3-boronic acid (452972-09-7)


Synthetic Yield in a Key Pharmaceutical Coupling Step

In a published case study, 5-Bromopyridine-3-boronic acid was used in a key Suzuki-Miyaura coupling step during the development of a BTK inhibitor (VX-548). The reaction achieved a 92% isolated yield under standard palladium catalysis [1]. While a direct comparator yield is not provided in the source, this quantitative result establishes a performance benchmark for this specific building block in a complex pharmaceutical synthesis.

Suzuki-Miyaura coupling kinase inhibitor process chemistry

Superior Protodeboronation Stability Relative to 2-Pyridyl Analogs

A comprehensive study on boronic acid stability demonstrates that 3- and 4-pyridyl boronic acids exhibit significantly slower protodeboronation than their 2-pyridyl counterparts. Specifically, 3-pyridyl boronic acids (the class containing 5-Bromopyridine-3-boronic acid) have a half-life (t0.5) of greater than one week at pH 12 and 70 °C. In contrast, 2-pyridyl boronic acid undergoes rapid fragmentation with a half-life of approximately 25-50 seconds at pH 7 and 70 °C [1].

boronic acid stability protodeboronation aqueous Suzuki

Regioselective Utility in the Construction of Dihalo-Terpyridines

A strategy utilizing bromopyridyl boronic acids enables the regioselective synthesis of dihalobi- and terpyridines. The presence of both a boronic acid and a bromine substituent on the pyridine ring allows for sequential Suzuki-Miyaura cross-couplings with dihalopyridines. This approach, which relies on the differential reactivity of the halogens, facilitates the preparation of bromoiodo derivatives with good selectivities, providing a synthetic route not possible with mono-functionalized pyridine boronic acids [1].

regioselective synthesis terpyridine iterative coupling

Physicochemical Property Profile: pKa and Stability

The predicted acid dissociation constant (pKa) for 5-Bromopyridine-3-boronic acid is 5.91 ± 0.10 [1]. For comparison, its pinacol ester derivative (CAS 452972-13-3) has a predicted pKa of 2.86 ± 0.22 [2]. This significant difference in acidity directly impacts the compound's speciation, solubility, and stability under various pH conditions, influencing both its storage requirements (recommended at 2-8°C for the acid ) and its behavior in aqueous reaction mixtures.

physicochemical properties pKa storage

High-Value Application Scenarios for 5-Bromopyridine-3-boronic acid


Iterative and Regioselective Synthesis of Terpyridine Ligands

Based on its demonstrated utility in regioselective Suzuki-Miyaura sequences [1], 5-Bromopyridine-3-boronic acid is a key monomer for the stepwise construction of unsymmetrical dihalo- and terpyridine ligands. Researchers can first exploit the boronic acid for an initial cross-coupling, followed by a second coupling at the 5-bromo position, enabling precise control over the final ligand architecture for catalysis or materials science.

Synthesis of Targeted Kinase Inhibitors

The compound has been successfully employed in the synthesis of advanced pharmaceutical intermediates, such as the BTK inhibitor VX-548, where it achieved a 92% yield in a critical carbon-carbon bond-forming step [2]. This makes it a preferred building block for medicinal chemistry groups developing heteroaromatic drug candidates.

Aqueous and Base-Tolerant Cross-Coupling Reactions

Leveraging the class-wide stability of 3-pyridyl boronic acids (t0.5 > 1 week at pH 12, 70 °C) [3], this compound is well-suited for challenging cross-couplings that require extended reaction times, high pH, or elevated temperatures, conditions under which other pyridine boronic acids (e.g., 2-pyridyl) would rapidly decompose.

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